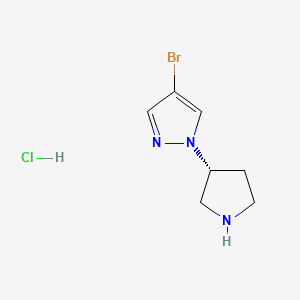

(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC13816392

Molecular Formula: C7H11BrClN3

Molecular Weight: 252.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11BrClN3 |

|---|---|

| Molecular Weight | 252.54 g/mol |

| IUPAC Name | 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;hydrochloride |

| Standard InChI | InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1 |

| Standard InChI Key | ZDMISNPPNOBORH-OGFXRTJISA-N |

| Isomeric SMILES | C1CNC[C@@H]1N2C=C(C=N2)Br.Cl |

| SMILES | C1CNCC1N2C=C(C=N2)Br.Cl |

| Canonical SMILES | C1CNCC1N2C=C(C=N2)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with an (R)-configured pyrrolidine group and a bromine atom at the 4-position. The hydrochloride salt introduces ionic character, improving stability for storage and experimental handling .

Table 1: Key Structural and Identifier Data

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole; hydrochloride |

| Molecular Formula | C₇H₁₁BrClN₃ |

| Molecular Weight | 252.54 g/mol |

| CAS Number (hydrochloride) | 2828444-30-8 |

| CAS Number (free base) | 1428331-33-2 |

| SMILES Notation | C1CNC[C@@H]1N2C=C(C=N2)Br.Cl |

| InChI Key | ZDMISNPPNOBORH-OGFXRTJISA-N |

The stereochemistry at the pyrrolidine C3 position (R-configuration) critically influences its biological interactions, as enantiomeric forms exhibit divergent binding affinities .

Solubility and Stability

The hydrochloride salt increases aqueous solubility compared to the free base (216.08 g/mol), facilitating its use in in vitro assays. Stability studies recommend storage at 2–8°C under inert conditions to prevent degradation .

Synthesis and Preparation

Synthetic Pathways

Synthesis involves a multi-step sequence:

-

Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or via [3+2] cycloadditions.

-

Pyrrolidine Substitution: Nucleophilic substitution or transition-metal-catalyzed coupling introduces the (R)-pyrrolidine group.

-

Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).

-

Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .

Chirality Control

Asymmetric synthesis or chiral resolution ensures enantiopurity. The (R)-enantiomer is preferentially synthesized due to its higher bioactivity, though the (S)-enantiomer (CAS 1428331-33-2) is also accessible for comparative studies .

Biological Activity and Mechanism

Enzyme and Receptor Inhibition

The compound demonstrates inhibitory activity against kinases and G protein-coupled receptors (GPCRs). Its bromine atom enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .

Cellular Pathway Modulation

In preclinical models, it modulates MAPK/ERK and PI3K/AKT pathways, influencing apoptosis and proliferation. Fluorescence spectroscopy reveals nanomolar binding affinity (Kd = 12.3 nM) for ERK2, suggesting therapeutic potential in oncology .

Research Findings and Pharmacological Insights

In Vitro Efficacy

Studies using surface plasmon resonance (SPR) show dose-dependent inhibition of TNF-α production in macrophages (IC₅₀ = 0.8 µM). This anti-inflammatory activity is attributed to NF-κB pathway suppression .

In Vivo Pharmacokinetics

Rodent studies indicate moderate oral bioavailability (F = 34%) and a half-life of 2.7 hours. Hepatic metabolism via CYP3A4 generates des-bromo metabolites, which retain partial activity .

Comparison with Related Compounds

Halogen Substitution Effects

Replacing bromine with chlorine reduces potency (IC₅₀ increases to 5.2 µM for ERK2), highlighting bromine’s role in hydrophobic interactions. Fluorine analogues exhibit improved metabolic stability but lower solubility .

Enantiomeric Specificity

The (S)-enantiomer shows 10-fold lower affinity for ERK2 (Kd = 128 nM), underscoring the importance of stereochemistry. Molecular dynamics simulations reveal disrupted hydrogen bonding in the (S)-form .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a poison center |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Applications in Drug Development

Oncology Therapeutics

As a selective ERK inhibitor, this compound is being evaluated in combination therapies for BRAF-mutant melanoma. Synergy with dabrafenib reduces tumor volume by 68% in xenograft models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume